molecular formula C22H31ClN2 B120272 Aprindine hydrochloride CAS No. 33237-74-0

Aprindine hydrochloride

Cat. No. B120272
CAS RN: 33237-74-0
M. Wt: 358.9 g/mol
InChI Key: KIPFVRHNAAZJOD-UHFFFAOYSA-N
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Description

Aprindine hydrochloride is recognized as a highly effective antiarrhythmic agent used in the treatment of both supraventricular and ventricular tachyarrhythmias. It operates by slowing conduction in all cardiac fibers and has been shown to suppress digitalis-induced after-depolarizations. Despite its efficacy, aprindine has a narrow therapeutic-toxic ratio, which necessitates careful monitoring of its use in clinical settings .

Synthesis Analysis

The synthesis of aprindine hydrochloride is not explicitly detailed in the provided papers. However, it is structurally similar to lidocaine and procainamide, suggesting that its synthesis might involve similar chemical pathways used for these compounds .

Molecular Structure Analysis

Aprindine's molecular structure contributes to its pharmacological activity. Its hydro

Scientific Research Applications

1. Quality Control and Analysis Methods

  • A study developed a method for content determination of Aprindine hydrochloride tablets and its related substances using RP-HPLC. This method is noted for its simplicity, accuracy, specificity, and sensitivity, making it suitable for quality control of Aprindine hydrochloride tablets (W. Xi, 2015).

2. Potential Hematological Toxicity

  • Research investigated Aprindine's potential hematological toxicity using in vitro tests. The study found Aprindine to be toxic at concentrations close to clinical therapeutic serum concentration, suggesting its impact on hematological processes (P. Stryckmans et al., 2009).

3. Electrophysiological Impact

  • A study examined the effect of Aprindine on Na+/Ca2+ exchange current in guinea‐pig cardiac ventricular myocytes. The findings indicated that Aprindine could modestly inhibit this exchange current, potentially affecting cardiac electrophysiology (Yasuhide Watanabe et al., 2002).

4. Binding to Serum Proteins

  • Research on the binding of Aprindine to serum proteins revealed significant binding in serum compared to human serum albumin (HSA) solutions. This suggests that Aprindine binds to serum proteins, impacting its distribution and metabolism in the body (F. Andreasen et al., 2009).

5. Impact on Heart Rate Variability

  • A study found that Aprindine can increase heart rate variability in post-myocardial infarction rabbits, suggesting its potential use in managing cardiac conditions (Y. Nogami et al., 2005).

6. Efficacy in Pediatric Cardiology

  • Aprindine's efficacy was evaluated in infants with Supraventricular Tachycardia, indicating its application in pediatric cardiology (Ken-ichi Watanabe et al., 2012).

7. Mechanism of Induced Agranulocytosis

  • The mechanism of Aprindine-induced agranulocytosis was studied, showing a dose-dependent inhibition of granulocyte-macrophage committed stem cell growth. This highlights its impact on cellular growth processes (M. Boogaerts et al., 2009).

8. Pharmacological Interaction Studies

  • Aprindine was studied for its interaction with other drugs, such as bepridil, to investigate its efficacy in converting atrial fibrillation to sinus rhythm. This provides insights into its role in multi-drug regimens for cardiac conditions (A. Fujiki et al., 2003).

Safety And Hazards

It’s important to avoid breathing mist, gas or vapours of Aprindine hydrochloride. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Relevant Papers There are several papers that discuss Aprindine hydrochloride. For instance, a paper titled “Aprindine Therapy for Refractory Ventricular Tachycardia” discusses the use of Aprindine hydrochloride for managing ventricular tachycardia . Another paper discusses the effects of Aprindine hydrochloride when combined with other drugs .

properties

IUPAC Name

N'-(2,3-dihydro-1H-inden-2-yl)-N,N-diethyl-N'-phenylpropane-1,3-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N2.ClH/c1-3-23(4-2)15-10-16-24(21-13-6-5-7-14-21)22-17-19-11-8-9-12-20(19)18-22;/h5-9,11-14,22H,3-4,10,15-18H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIPFVRHNAAZJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCN(C1CC2=CC=CC=C2C1)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046726
Record name Aprindine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aprindine hydrochloride

CAS RN

33237-74-0
Record name 1,3-Propanediamine, N1-(2,3-dihydro-1H-inden-2-yl)-N3,N3-diethyl-N1-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33237-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aprindine hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033237740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aprindine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,3-dihydro-1H-inden-2-yl)-N',N'-diethyl-N-phenylpropane-1,3-diamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.729
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APRINDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PB5EKT7Q2V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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